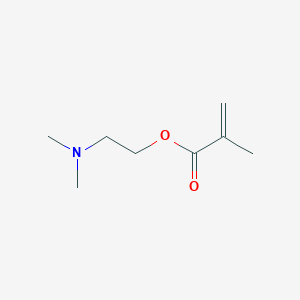
2-(Dimethylamino)ethyl methacrylate
Numéro de catalogue B026375
Poids moléculaire: 157.21 g/mol
Clé InChI: JKNCOURZONDCGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05519085
Procedure details


The solution of poly(trimethylsilyl methacrylate [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]) was treated with 45 mL of 0.03 M methanolic tetrabutylammonium fluoride and heated at reflux for 8 hr. The solution was evaporated in a rotary evaporator under reduced pressure. The residual polymer was dried for 24 hr in a vacuum oven to give 59 g of poly(methacrylic acid [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.

[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][Si](C)(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:22]([OH:27])(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:28][CH2:29][O:30][CH:31]([OH:40])[CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38][OH:39].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:22]([OH:27])(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:28][CH2:29][O:30][CH:31]([OH:40])[CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38][OH:39] |f:2.3,4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
[Compound]
|
Name
|
b-2-phenylethyl methacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
|
Name
|
b-ethoxytriethylene glycol methacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 8 hr
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated in a rotary evaporator under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual polymer was dried for 24 hr in a vacuum oven
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
